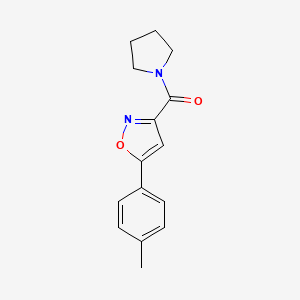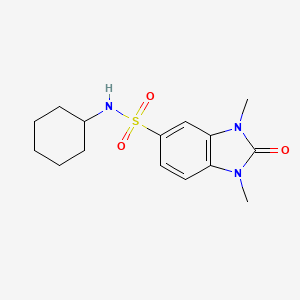
5-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)isoxazole
描述
5-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)isoxazole, commonly known as MPX, is a chemical compound that has been studied for its potential therapeutic applications. MPX belongs to the class of isoxazole derivatives, which are known to exhibit a wide range of biological activities. In
作用机制
The exact mechanism of action of MPX is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In neuroscience, MPX has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In cancer research, MPX has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In infectious diseases, MPX has been shown to disrupt the membrane integrity of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects:
MPX has been shown to have various biochemical and physiological effects in the body. In neuroscience, MPX has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and neuroprotection. In cancer research, MPX has been shown to inhibit the growth of cancer cells and induce apoptosis, leading to tumor suppression. In infectious diseases, MPX has been shown to have antimicrobial properties against both bacteria and viruses, leading to their death.
实验室实验的优点和局限性
MPX has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, MPX also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on MPX, including its potential therapeutic applications in other fields, such as cardiovascular disease and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of MPX and its potential side effects. Furthermore, the development of novel derivatives of MPX may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion:
In conclusion, MPX is a chemical compound that has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. The synthesis method of MPX involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of pyrrolidine and sodium ethoxide. The mechanism of action of MPX involves the modulation of various signaling pathways in the body, leading to its various biochemical and physiological effects. MPX has several advantages for lab experiments, but also has some limitations that need to be addressed. There are several future directions for research on MPX, including its potential therapeutic applications in other fields and the development of novel derivatives.
科学研究应用
MPX has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, MPX has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, MPX has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In infectious diseases, MPX has been shown to have antimicrobial properties against both bacteria and viruses.
属性
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-4-6-12(7-5-11)14-10-13(16-19-14)15(18)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFPGUJMZLUIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B3566216.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B3566224.png)
![3-amino-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3566229.png)
![2-(2-methoxyphenoxy)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B3566233.png)
![N-(3-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B3566240.png)
![N-(4-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B3566248.png)
![N-(4-{[2-(3-ethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3566257.png)
![2-[(3,4-dichlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide](/img/structure/B3566260.png)
![3-(2-fluorophenyl)-2-[(4-quinazolinylthio)methyl]-4(3H)-quinazolinone](/img/structure/B3566265.png)
![3,3'-(1,2-ethanediyl)bis(5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one)](/img/structure/B3566271.png)
![4-[(5-phenyl-3-isoxazolyl)carbonyl]morpholine](/img/structure/B3566275.png)
![1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B3566279.png)

